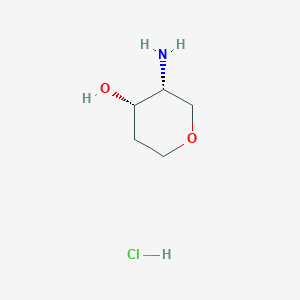![molecular formula C11H11ClN2O3S B1381534 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1580483-91-5](/img/structure/B1381534.png)
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride (4-PESC) is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used for a variety of applications, including synthesis, biochemical and physiological studies, and lab experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(1H-pyrazol-1-yl)ethanol in the presence of a suitable base to form the intermediate 4-[2-(1H-pyrazol-1-yl)ethoxy]benzenesulfonyl chloride, which is then treated with thionyl chloride to yield the final product.
Starting Materials
4-hydroxybenzenesulfonyl chloride, 2-(1H-pyrazol-1-yl)ethanol, Suitable base, Thionyl chloride
Reaction
Step 1: 4-hydroxybenzenesulfonyl chloride is dissolved in a suitable solvent and cooled to 0-5°C., Step 2: A solution of 2-(1H-pyrazol-1-yl)ethanol in a suitable solvent is added dropwise to the above solution with stirring., Step 3: The reaction mixture is stirred at room temperature for a suitable period of time until TLC analysis indicates complete consumption of the starting material., Step 4: A suitable base is added to the reaction mixture to neutralize the HCl generated during the reaction., Step 5: The resulting solid is filtered and washed with a suitable solvent to yield the intermediate 4-[2-(1H-pyrazol-1-yl)ethoxy]benzenesulfonyl chloride., Step 6: The intermediate is dissolved in a suitable solvent and treated with thionyl chloride., Step 7: The reaction mixture is heated to reflux for a suitable period of time until TLC analysis indicates complete consumption of the starting material., Step 8: The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield the final product, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 4-chlorobenzene-1-sulfonamide (4-CBSA) and 4-chlorobenzene-1-sulfonyl chloride (4-CBSC). It is also used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cell function. Additionally, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is used in lab experiments, as it can be used to study the effects of various compounds on the environment.
Wirkmechanismus
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is not fully understood. However, it is believed that 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride binds to receptors on the cell membrane, which then triggers a series of biochemical reactions. These reactions result in changes in the cell’s metabolism, which can then lead to changes in the cell’s behavior.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride are not fully understood. However, studies have shown that 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can affect the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has been shown to affect the activity of certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has several advantages for lab experiments. It is a stable compound, making it easy to store and transport. Additionally, it is a relatively inexpensive compound, making it an economical choice for research. However, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride also has some limitations. It has a low solubility in water, making it difficult to use in some experiments. Additionally, it is toxic and can be hazardous if handled improperly.
Zukünftige Richtungen
There are several potential future directions for 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride research. One potential direction is to explore its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential environmental applications. Finally, further research could be conducted to explore its potential industrial applications.
Eigenschaften
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAIQRHSWYCAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
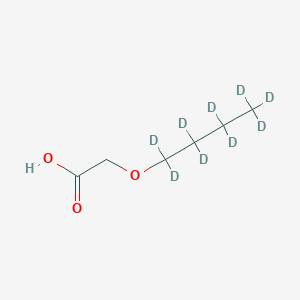
![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)
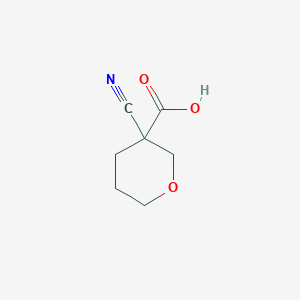
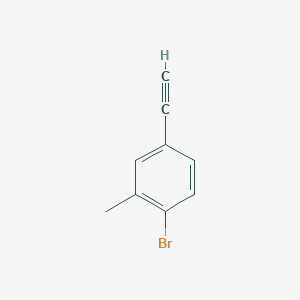

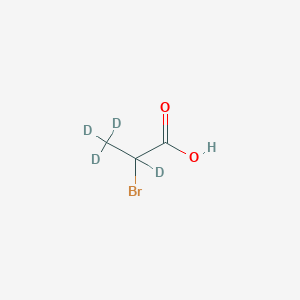
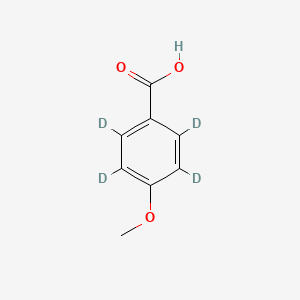
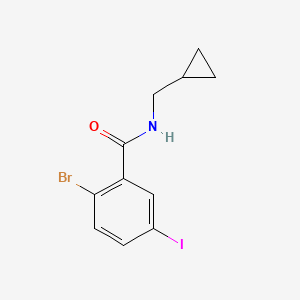


![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)
